4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine -

4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Catalog Number: EVT-5151534
CAS Number:
Molecular Formula: C22H26F3N5O
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antifolates: These compounds inhibit dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and division. This makes them potentially useful for treating cancer and parasitic infections. [, , , , , , , ]
  • Antibacterial agents: Compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(oxoalkyl)-1-piperazinyl)-3-quinolinecarboxylic acid, which share structural similarities, are explored for their antibacterial properties. []
  • Anticonvulsants: The pyrimidine core structure is present in some anticonvulsant agents. []
  • Neurokinin-1 (NK1) receptor antagonists: The presence of a piperidine ring substituted with a trifluoromethylbenzoyl group suggests potential for activity as an NK1 receptor antagonist, similar to R116301. []
Synthesis Analysis
  • Formation of the pyrimidine core: This could be achieved using various condensation reactions. [, , , ]
  • Introduction of the piperidine and piperazine substituents: This could involve nucleophilic substitution reactions on the pyrimidine ring. [, , , ]
  • Acylation with 4-(trifluoromethyl)benzoyl chloride: This would introduce the 4-(trifluoromethyl)benzoyl group onto the piperazine moiety. [, , , ]
Mechanism of Action
  • DHFR inhibition: The compound may bind to the active site of DHFR, blocking its enzymatic activity and disrupting folate metabolism. [, , , , , , , ]
  • NK1 receptor antagonism: It could potentially bind to the NK1 receptor and block the binding of substance P, thus inhibiting its downstream signaling pathways. []

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

  • Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor. [] It exhibits improved solubility and drug-like properties compared to earlier leads in its development. []
  • Relevance: While this compound belongs to the triazolopyridine class, its relevance lies in the shared presence of the piperazine ring and the trifluoromethyl substituent, both crucial structural elements found in 4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine. This highlights the exploration of these structural motifs for their potential in modulating various biological targets. []

(2R-trans)-4-[1-[3,5-Bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301)

  • Compound Description: R116301 is a potent and selective neurokinin-1 (NK1) receptor antagonist. [] It demonstrates high affinity for the human NK1 receptor and effectively blocks substance P-induced effects. []
  • Relevance: This compound's relevance stems from the presence of the piperidine ring and the trifluoromethyl-substituted benzoyl group, both key structural features also present in 4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine. [] This emphasizes the importance of these structural elements in the design of molecules targeting diverse receptor systems.

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (1)

  • Compound Description: This compound acts as a potent inhibitor of dihydrofolate reductase (DHFR) and exhibits strong antitumor activity. []
  • Relevance: The relevance of this compound lies in its benzoyl-L-glutamic acid moiety, which, although linked differently, highlights a potential avenue for structural modification of 4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine. Exploring different linkers and substitutions on the benzoyl group could offer insights into optimizing its biological activity. []

N-[4-[1-Methyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-Glutamic Acid (5)

  • Compound Description: This compound demonstrates potent inhibitory activity against recombinant human DHFR and displays significant antitumor activity against various human tumor cell lines. []
  • Relevance: This compound shares the benzoyl-L-glutamic acid moiety with compound 3, further emphasizing the potential for exploring different linking strategies and substituents on the benzoyl group in 4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine to understand its structure-activity relationships. []

N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-Glutamic Acid (3)

  • Compound Description: This compound exhibits potent inhibitory activity against recombinant human DHFR, even greater than its methyl analogue (Compound 5). [] It also shows enhanced growth inhibitory potency against several human tumor cell lines. []
  • Relevance: Similar to compounds 3 and 4, this compound shares the benzoyl-L-glutamic acid moiety, reinforcing the significance of investigating diverse linking positions and substituents on the benzoyl group in 4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine for potential enhancement of its biological properties. []

Properties

Product Name

4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

Molecular Formula

C22H26F3N5O

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C22H26F3N5O/c1-16-15-19(28-9-3-2-4-10-28)27-21(26-16)30-13-11-29(12-14-30)20(31)17-5-7-18(8-6-17)22(23,24)25/h5-8,15H,2-4,9-14H2,1H3

InChI Key

ISZCXGQPKGDJGY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.